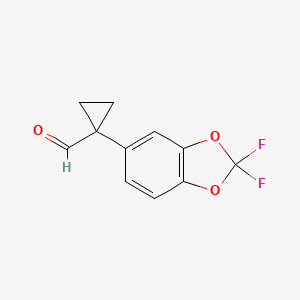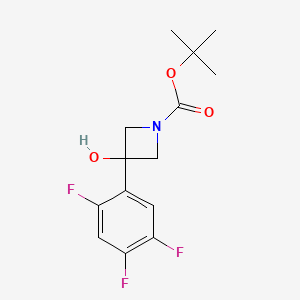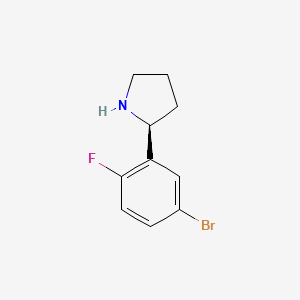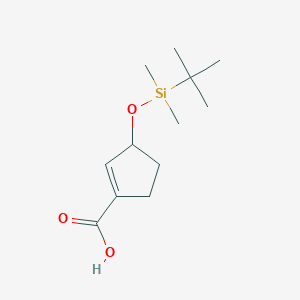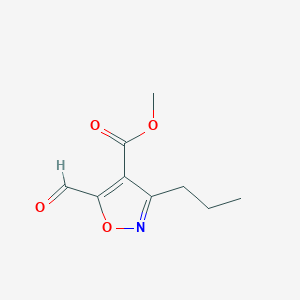![molecular formula C11H10F3N3O4 B13057983 2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime](/img/structure/B13057983.png)
2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a methoxyimino group, a nitroprop-1-en-1-yl group, and a trifluoromethoxy aniline moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyimino Group: This step involves the reaction of a suitable aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Formation of the Prop-1-en-1-yl Group: This step involves the condensation of the nitro compound with an appropriate alkene under basic conditions.
Attachment of the Trifluoromethoxy Aniline Moiety: The final step involves the coupling of the intermediate with 4-(trifluoromethoxy)aniline using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxyimino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and methoxyimino groups play crucial roles in its binding affinity and specificity. Additionally, the trifluoromethoxy group enhances its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-methoxyaniline
- **N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-chloroaniline
- **N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-fluoroaniline
Uniqueness
N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, stability, and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H10F3N3O4 |
|---|---|
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
(Z)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine |
InChI |
InChI=1S/C11H10F3N3O4/c1-20-16-7-9(17(18)19)6-15-8-2-4-10(5-3-8)21-11(12,13)14/h2-7,16H,1H3/b9-7-,15-6? |
Clave InChI |
MSHVAQIEFUXLQL-KGDMEZIXSA-N |
SMILES isomérico |
CON/C=C(/C=NC1=CC=C(C=C1)OC(F)(F)F)\[N+](=O)[O-] |
SMILES canónico |
CONC=C(C=NC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


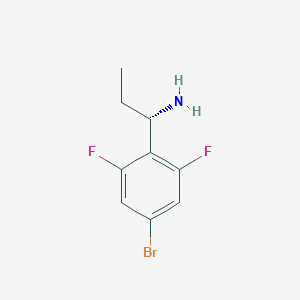

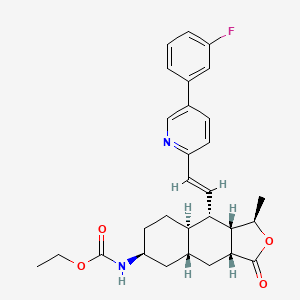
![Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride](/img/structure/B13057912.png)
![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)

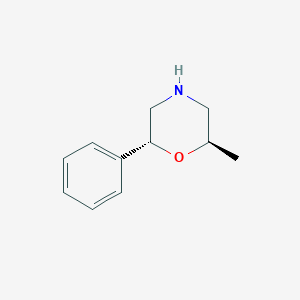
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)
